![molecular formula C33H33NO3 B14346204 4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) CAS No. 91511-86-3](/img/structure/B14346204.png)
4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrilotri(4,1-phenylene) core with three 2-methylbut-3-yn-2-ol groups attached, making it a tridentate ligand with significant versatility in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) typically involves the reaction of nitrilotri(4,1-phenylene) with 2-methylbut-3-yn-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) involves its ability to act as a tridentate ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ions and the nature of the complexes formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(Nitrilotri-4,1-phenylene)tris-benzonitrile: Similar structure but with benzonitrile groups instead of 2-methylbut-3-yn-2-ol.
(Nitrilotri-4,1-phenylene)trisboronic acid: Contains boronic acid groups, offering different reactivity and applications.
Uniqueness
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is unique due to its combination of nitrilotri(4,1-phenylene) core and 2-methylbut-3-yn-2-ol groups, which provide distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
91511-86-3 |
|---|---|
Molekularformel |
C33H33NO3 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
4-[4-[4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]anilino]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C33H33NO3/c1-31(2,35)22-19-25-7-13-28(14-8-25)34(29-15-9-26(10-16-29)20-23-32(3,4)36)30-17-11-27(12-18-30)21-24-33(5,6)37/h7-18,35-37H,1-6H3 |
InChI-Schlüssel |
GUPOKDYTQKRMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC(C)(C)O)C3=CC=C(C=C3)C#CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


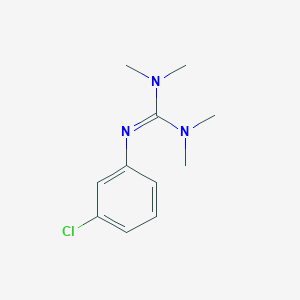
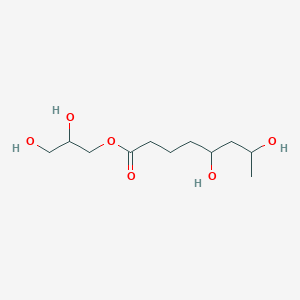
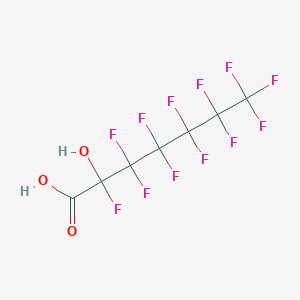
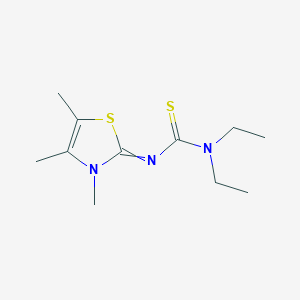
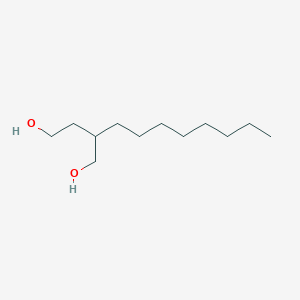

![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
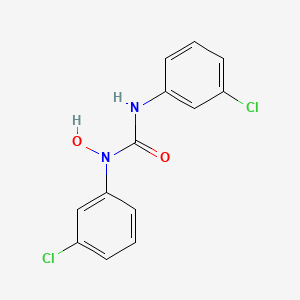
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)

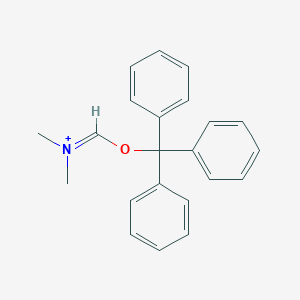

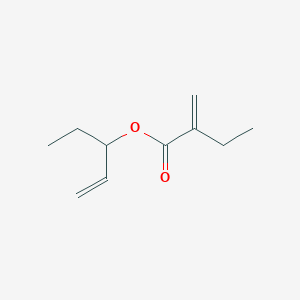
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
